molecular formula C8H5F6N3O B6590511 2,6-Bis(trifluoromethyl)isonicotinohydrazide CAS No. 1092346-44-5

2,6-Bis(trifluoromethyl)isonicotinohydrazide

Cat. No.: B6590511
CAS No.: 1092346-44-5
M. Wt: 273.14 g/mol
InChI Key: HVYMWCONBVNTIB-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)isonicotinohydrazide is an organic compound with the molecular formula C8H5F6N3O It is characterized by the presence of two trifluoromethyl groups attached to the isonicotinohydrazide framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)isonicotinohydrazide typically involves the reaction of 2,6-bis(trifluoromethyl)isonicotinic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,6-bis(trifluoromethyl)isonicotinic acid+hydrazine hydrateThis compound+water\text{2,6-bis(trifluoromethyl)isonicotinic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 2,6-bis(trifluoromethyl)isonicotinic acid+hydrazine hydrate→this compound+water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(trifluoromethyl)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, potentially yielding hydrazine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2,6-Bis(trifluoromethyl)isonicotinohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a drug candidate or as a precursor in drug synthesis.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism by which 2,6-Bis(trifluoromethyl)isonicotinohydrazide exerts its effects is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

    2,6-Difluorobenzohydrazide: Similar in structure but with difluoromethyl groups instead of trifluoromethyl groups.

    Isonicotinohydrazide: Lacks the trifluoromethyl groups, leading to different chemical and biological properties.

    Trifluoromethylbenzohydrazide: Contains a trifluoromethyl group but differs in the position and number of these groups.

Uniqueness: 2,6-Bis(trifluoromethyl)isonicotinohydrazide is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical reactivity and biological activity compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N3O/c9-7(10,11)4-1-3(6(18)17-15)2-5(16-4)8(12,13)14/h1-2H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMWCONBVNTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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